![molecular formula C22H18FN3O5 B14279508 10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid CAS No. 157744-30-4](/img/structure/B14279508.png)
10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the acetamido group: This step usually involves acetylation reactions.
Construction of the tetracyclic core: This is often the most challenging part and may require several cyclization and rearrangement reactions.
Fluorination and other functional group modifications: These steps are carried out using specific reagents and conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of additional carbonyl groups or other oxidized derivatives.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid derivatives: These compounds have similar structures but with slight modifications in functional groups.
Other tetracyclic compounds: Compounds with similar tetracyclic cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
157744-30-4 |
|---|---|
Fórmula molecular |
C22H18FN3O5 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
10-(3-acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid |
InChI |
InChI=1S/C22H18FN3O5/c1-11(27)24-12-6-7-25(9-12)19-15(23)8-13-18-21(19)31-17-5-3-2-4-16(17)26(18)10-14(20(13)28)22(29)30/h2-5,8,10,12H,6-7,9H2,1H3,(H,24,27)(H,29,30) |
Clave InChI |
DJAULJUTVAVDCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCN(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
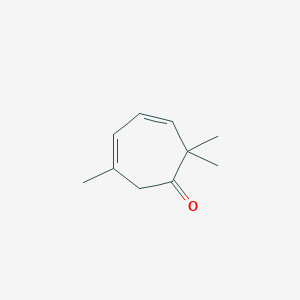
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
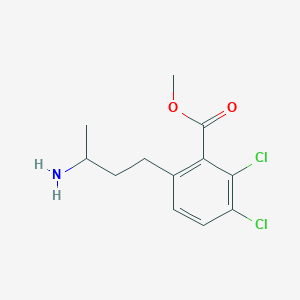
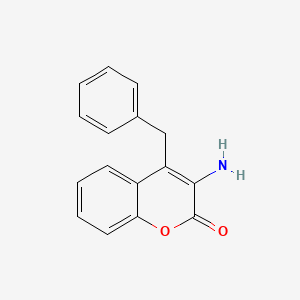
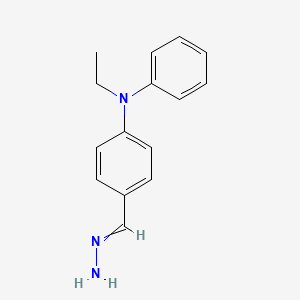
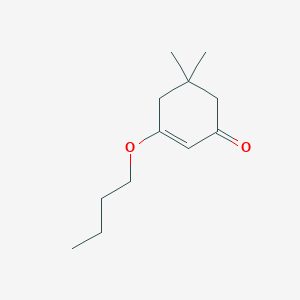


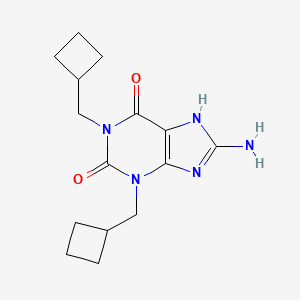
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

